REACTION_CXSMILES
|
FC1C=CC(CC(N2CCN([CH:17]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24]([O:27][CH3:28])[CH:25]=4)[CH2:20][CH2:19][CH2:18]3)CC2)=O)=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH2:35].[OH-].[Na+]>C1COCC1>[OH:35][CH:17]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]([O:27][CH3:28])[CH:25]=2)[CH2:20][CH2:19][CH2:18]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N1CCN(CC1)C1CCCC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Next, the reaction solution was cooled
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered through celite
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (toluene/acetone system)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCC2=CC=C(C=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |